molecular formula C4H10N4S2 B12143563 1,1'-Ethylenebis(2-thiourea) CAS No. 10017-49-9

1,1'-Ethylenebis(2-thiourea)

Cat. No.: B12143563
CAS No.: 10017-49-9
M. Wt: 178.3 g/mol
InChI Key: KQSYQIXJOJSMIH-UHFFFAOYSA-N
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Description

Thiourea, N,N’'-1,2-ethanediylbis- is an organosulfur compound with the molecular formula C4H10N4S2. It is a derivative of thiourea, where two thiourea molecules are linked by an ethylene bridge. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, N,N’'-1,2-ethanediylbis- can be synthesized through the reaction of ethylenediamine with thiourea under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or water, at elevated temperatures. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of thiourea, N,N’'-1,2-ethanediylbis- often involves the use of large-scale reactors where ethylenediamine and thiourea are combined under optimized conditions to maximize yield and purity. The process may include additional steps such as filtration, drying, and packaging to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N,N’'-1,2-ethanediylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, such as room temperature to slightly elevated temperatures, and in solvents like water, ethanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiourea, N,N’'-1,2-ethanediylbis- can yield disulfides, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Thiourea, N,N’'-1,2-ethanediylbis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiourea, N,N’'-1,2-ethanediylbis- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its sulfur-containing structure allows it to participate in redox reactions, which can modulate cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, thiourea, has a similar structure but lacks the ethylene bridge.

    Urea: Structurally similar to thiourea but contains an oxygen atom instead of sulfur.

    Selenourea: Similar to thiourea but contains selenium instead of sulfur.

Uniqueness

Thiourea, N,N’'-1,2-ethanediylbis- is unique due to its ethylene bridge, which imparts distinct chemical and physical properties. This structural feature allows it to form more stable complexes and participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

10017-49-9

Molecular Formula

C4H10N4S2

Molecular Weight

178.3 g/mol

IUPAC Name

2-(carbamothioylamino)ethylthiourea

InChI

InChI=1S/C4H10N4S2/c5-3(9)7-1-2-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10)

InChI Key

KQSYQIXJOJSMIH-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=S)N)NC(=S)N

Origin of Product

United States

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